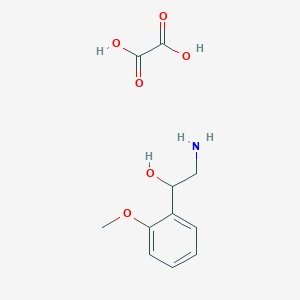

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is a chemical compound with the molecular formula C11H15NO6 and a molecular weight of 257.24 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its white to yellow solid form and is typically stored at temperatures between 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate involves the reaction of 2-methoxyphenylacetonitrile with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent reaction with oxalic acid to form the oxalate salt . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

- 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable in developing drugs targeting neurological disorders, enhancing both efficacy and specificity .

Neuroprotective Effects:

- Research indicates that this compound may exhibit neuroprotective properties, potentially modulating neurotransmitter systems. This suggests its relevance in treating conditions such as depression and anxiety disorders .

Analytical Chemistry

Chromatographic Techniques:

- The compound is employed in chromatographic methods for the separation and analysis of complex mixtures. This application is crucial in quality control processes within pharmaceutical manufacturing, ensuring the purity and consistency of drug formulations .

Biomolecule Detection:

- It enhances the accuracy of biochemical assays by serving as a reagent for detecting and quantifying specific biomolecules, which is vital in clinical diagnostics and research settings .

Biochemical Research

Enzyme Interactions:

- In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological systems and disease mechanisms, contributing to the development of targeted therapies .

Modulation of Neurotransmitter Systems:

- The compound's ability to interact with neurotransmitter systems makes it a subject of interest for researchers exploring new therapeutic avenues for neurological diseases .

Material Science

Development of Novel Materials:

- Researchers are exploring the use of this compound in developing advanced materials with specific properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength, making it suitable for industrial applications such as electronics and coatings .

Cosmetic Formulations

Stabilizing Agent:

- In cosmetics, this compound functions as a stabilizing agent. It improves the texture and longevity of formulations while ensuring compatibility with skin, making it beneficial for products aimed at hydration and anti-aging effects .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis | Enhances efficacy for neurological drugs |

| Analytical Chemistry | Chromatographic separation | Improves accuracy in quality control |

| Biochemical Research | Studies on enzyme interactions | Aids understanding of disease mechanisms |

| Material Science | Development of advanced materials | Enhances thermal stability |

| Cosmetic Formulations | Stabilizing agent in skin products | Improves texture and longevity |

Case Studies and Research Findings

- Pharmaceutical Applications: A study highlighted the use of this compound in synthesizing a novel antidepressant that demonstrated significant efficacy in preclinical trials by modulating serotonin receptors effectively .

- Analytical Chemistry: In a quality control study, this compound was successfully used to separate active pharmaceutical ingredients from excipients using high-performance liquid chromatography (HPLC), showcasing its utility in ensuring product purity .

- Biochemical Mechanisms: Research focusing on enzyme inhibition revealed that this compound can inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases, indicating potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-2-(2-methoxyphenyl)ethanol

- 2-Methoxyphenylacetonitrile

- 2-Methoxyphenylacetic acid

Uniqueness

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate is unique due to its specific structural features, such as the presence of both hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity . Its oxalate salt form enhances its solubility and stability, making it suitable for various research applications .

Actividad Biológica

Overview

2-Hydroxy-2-(2-methoxyphenyl)ethylamine oxalate, with the molecular formula C11H15NO6 and a molecular weight of 257.24 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research and medicine.

Target of Action:

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to significant alterations in cell proliferation.

Mode of Action:

The compound interacts with CDK2, inhibiting its activity. This interaction results in the modulation of various cellular processes, particularly those related to the cell cycle and apoptosis.

Biochemical Pathways:

Inhibition of CDK2 affects downstream signaling pathways that regulate cell division and survival. This can lead to enhanced cytotoxicity against various cancer cell lines, making it a candidate for further therapeutic exploration.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound exhibits favorable pharmacokinetic properties. These studies suggest good oral bioavailability and suitable metabolic stability, which are essential for its potential use as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Enzyme Inhibition: It can modulate enzyme activity by binding to active sites or altering enzyme conformation.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Case Studies

-

Anticancer Efficacy: A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment.

Cell Line IC50 (µM) Treatment Duration MCF-7 25 48 hours HCT116 30 48 hours - Neuroprotection Study: In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups.

Applications in Research

Scientific Research Applications:

- Chemistry: Used as a reagent in organic synthesis reactions.

- Biology: Employed in biochemical assays to study enzyme activity.

- Medicine: Investigated for therapeutic applications in cancer treatment and neuroprotection.

Industrial Applications:

The compound is also used in the production of chemical intermediates and as a component in various industrial processes.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-2-(2-methoxyphenyl)ethanol | Hydroxyl group present | Moderate enzyme inhibition |

| 2-Methoxyphenylacetonitrile | Nitrile group present | Limited anticancer activity |

| 2-Methoxyphenylacetic acid | Carboxylic acid group | Anti-inflammatory properties |

Propiedades

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C2H2O4/c1-12-9-5-3-2-4-7(9)8(11)6-10;3-1(4)2(5)6/h2-5,8,11H,6,10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKUTBDFHBVVJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.